molecular formula C14H16N4O3S B3461999 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

Cat. No.: B3461999
M. Wt: 320.37 g/mol
InChI Key: JYWSPOJUWGPPLL-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique structural features, which include a tert-butyl group attached to the thiadiazole ring and a nitrophenyl group attached to the acetamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-tert-butyl-1,3,4-thiadiazol-2-amine and 2-(2-nitrophenyl)acetyl chloride as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction is facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large-scale reactors. The reaction conditions are carefully controlled to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The nitro group in the nitrophenyl moiety can undergo oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can also be reduced to form aniline derivatives.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Aniline derivatives, hydroxylamine derivatives.

  • Substitution Products: Amine-substituted thiadiazoles, thiol-substituted thiadiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of the nitro group and the thiadiazole ring may play a crucial role in its activity.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride: This compound is structurally similar but lacks the nitrophenyl group.

  • 2-(2-nitrophenyl)acetamide: This compound lacks the thiadiazole ring.

Uniqueness: The presence of both the tert-butyl group and the nitrophenyl group in this compound makes it unique compared to other thiadiazole derivatives. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-14(2,3)12-16-17-13(22-12)15-11(19)8-9-6-4-5-7-10(9)18(20)21/h4-7H,8H2,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWSPOJUWGPPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide

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